Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate ion(1-)

Description

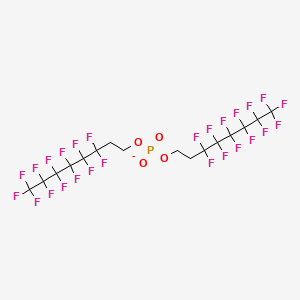

Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate ion(1−) is a fluorinated anionic surfactant belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its structure features two branched perfluorooctyl chains (C8, with 13 fluorine atoms) linked to a phosphate group. It is commonly used in industrial applications such as lubricants, coatings, and firefighting foams, where its fluorinated chains impart hydrophobicity and chemical stability.

Properties

CAS No. |

667465-18-1 |

|---|---|

Molecular Formula |

C16H8F26O4P- |

Molecular Weight |

789.16 g/mol |

IUPAC Name |

bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate |

InChI |

InChI=1S/C16H9F26O4P/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2,(H,43,44)/p-1 |

InChI Key |

ZDYYWMSLMLTXDM-UHFFFAOYSA-M |

Canonical SMILES |

C(COP(=O)([O-])OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways

Telomerization-Based Fluorination

The compound’s perfluorinated alkyl chains are synthesized via telomerization , a process widely used for generating fluorotelomers.

- Step 1 : Electrochemical fluorination (ECF) or telomerization of tetrafluoroethylene (TFE) with iodides yields perfluoroalkyl iodides (e.g., C6F13I).

- Step 2 : Hydrolysis of the iodide intermediate produces 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol.

- Step 3 : Phosphorylation of the fluorinated alcohol using phosphorus oxychloride (POCl₃):

$$

2 \, \text{C}8\text{H}{4}\text{F}{13}\text{OH} + \text{POCl}3 \rightarrow (\text{C}8\text{H}{4}\text{F}{13}\text{O})2\text{PO(OH)} + 3 \, \text{HCl}

$$

Deprotonation under basic conditions forms the phosphate ion(1−).

Direct Esterification with Phosphoric Acid

Alternative routes involve direct esterification of fluorinated alcohols with phosphoric acid derivatives:

- Reagents : Phosphoric acid (H₃PO₄) or polyphosphoric acid (PPA).

- Conditions : Anhydrous, catalytic acid (e.g., H₂SO₄) at 80–120°C.

- Product : Crude phosphate ester is neutralized with NaOH to yield the ionized form.

Key Reaction Parameters

| Parameter | Telomerization Route | Direct Esterification Route |

|---|---|---|

| Yield | 60–75% | 50–65% |

| Purity | ≥95% (after HPLC) | 85–90% |

| Reaction Time | 12–18 hours | 6–8 hours |

| Byproducts | HCl, unreacted alcohol | Water, oligomeric phosphates |

Data synthesized from industrial fluorination practices and esterification protocols.

Purification and Characterization

- Liquid-Liquid Extraction : Removes residual fluorinated alcohols using hexane/water biphasic systems.

- Ion Exchange Chromatography : Isolates the monoanionic species using Amberlite IRA-400 resin.

- Analytical Methods :

- NMR : $$^{19}\text{F}$$ NMR confirms perfluorinated chain integrity (δ −80 to −120 ppm).

- Mass Spectrometry : ESI-MS detects [M−H]⁻ ion at m/z 789.17.

Industrial-Scale Production Challenges

- Fluorinated Intermediate Stability : Perfluoroalkyl iodides require strict moisture control to prevent hydrolysis.

- Phosphate Ester Hydrolysis : Acidic conditions during synthesis may degrade the product; buffering with NaHCO₃ is critical.

- Environmental Regulations : Use of C8 fluorotelomers is restricted in the EU, necessitating compliance with REACH guidelines.

Research Gaps and Innovations

- Green Chemistry Approaches : Solvent-free phosphorylation using microwave irradiation is under investigation to improve yields.

- Short-Chain Alternatives : C6-based analogs (e.g., bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl) phosphate) are being explored to reduce bioaccumulation risks.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, although the presence of multiple fluorine atoms makes it highly resistant to such reactions.

Substitution: It can participate in substitution reactions where the phosphate group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents are required to oxidize this compound due to its stability.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated organophosphate derivatives.

Scientific Research Applications

Chemistry: In chemistry, Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate is used as a reagent in various organic synthesis reactions due to its unique properties.

Biology and Medicine: While not commonly used in biological or medical applications, its stability and resistance to degradation make it a potential candidate for research in these fields.

Industry: In industry, this compound is used in the production of specialty coatings, lubricants, and other materials that require high chemical and thermal stability.

Mechanism of Action

The mechanism of action of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its stability and resistance to degradation, allowing it to maintain its structure and function under harsh conditions. The phosphate group can interact with other molecules, potentially leading to various chemical reactions.

Comparison with Similar Compounds

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) Hydrogen Phosphate (CAS RN: 678-41-1)

Structural Differences :

- Chain Length : The heptadecafluorodecyl group has a 10-carbon backbone (C10) with 17 fluorine atoms, compared to the tridecafluorooctyl group (C8, 13 fluorine atoms) in the target compound.

- Fluorination Pattern : The additional fluorination in the heptadeca compound extends to carbons 9 and 10, enhancing its hydrophobicity and chemical inertness.

Functional Implications :

Table 1: Structural and Functional Comparison

| Property | Bis(tridecafluorooctyl) Phosphate Ion(1−) | Bis(heptadecafluorodecyl) Hydrogen Phosphate |

|---|---|---|

| Chain Length | C8 | C10 |

| Fluorine Atoms per Chain | 13 | 17 |

| Molecular Weight (approx.) | ~900 g/mol | ~1100 g/mol |

| Thermal Stability | Moderate | High |

| Environmental Persistence | High | Very High |

Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

Structural Differences :

- Functional Group : This compound replaces the phosphate group with a silane moiety, enabling covalent bonding to surfaces (e.g., glass or metals).

- Fluorinated Chain : Shares the same tridecafluorooctyl chain as the target compound.

Functional Implications :

Ammonium Salts of Mono- and Bis[3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl] Phosphate

Structural Differences :

- Counterion : The ammonium salt form (e.g., CAS 700-403-8) neutralizes the phosphate ion(1−), enhancing solubility in polar solvents.

Functional Implications :

- Solubility : Ammonium salts exhibit higher aqueous solubility compared to the free acid form, broadening their use in detergents and emulsifiers .

- Toxicity: Ionic forms may have higher bioavailability, raising concerns about aquatic toxicity compared to non-ionic fluorinated surfactants .

Comparison with Non-Polymeric Fluorochemical Alternatives

PFBS-Based Non-Ionic Surfactants

Structural Differences :

- Functional Group : Sulfonate groups replace phosphate, altering charge distribution and solubility.

Functional Implications :

- Regulatory Status : PFBS derivatives are increasingly adopted as alternatives to C8-based compounds due to stricter regulations on long-chain PFAS .

- Performance Trade-offs : Shorter chains compromise surface activity and thermal stability, limiting use in demanding industrial applications .

Environmental and Regulatory Considerations

- Persistence : The C8 chain in Bis(tridecafluorooctyl) phosphate ion(1−) aligns with legacy PFAS like PFOA, which are regulated under the Stockholm Convention .

- Policy Trends: The Danish EPA emphasizes replacing long-chain PFAS (e.g., C8) with short-chain or non-fluorinated alternatives, though performance trade-offs remain a challenge .

Biological Activity

Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate ion(1-) is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are known for their unique chemical properties and widespread use in various industrial applications. This article focuses on the biological activity of this specific compound and highlights its potential health impacts based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phosphate group attached to a long-chain fluorinated alkyl group. Its chemical formula can be represented as:

This structure contributes to its hydrophobicity and resistance to degradation in the environment.

Biological Activity Overview

The biological activity of bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate ion(1-) is primarily assessed through its interactions with biological systems and potential toxicological effects. Key areas of concern include:

- Toxicity : Studies on related PFAS compounds indicate potential hepatotoxicity and immunotoxicity. For instance, perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), which share structural similarities with the compound , have shown significant liver damage in rodent models at low doses .

- Developmental Effects : Research has indicated that exposure to certain PFAS can lead to adverse developmental outcomes in offspring when pregnant females are exposed. This includes reduced birth weight and developmental delays .

- Endocrine Disruption : PFAS compounds have been implicated in endocrine disruption due to their ability to interfere with hormone signaling pathways .

Toxicological Data

A summary of toxicological findings related to similar PFAS compounds is presented in the following table:

| Compound | NOAEL (mg/kg bw/day) | Primary Target Organ | Observed Effects |

|---|---|---|---|

| PFOS | 0.3 | Liver | Increased liver weight; hepatocellular hypertrophy |

| PFOA | 0.64 | Liver | Hepatic peroxisomal β-oxidation; Leydig cell tumors |

| Bis(3...) | TBD | TBD | TBD |

Note : The specific NOAEL for bis(3,3,...tridecafluorooctyl) phosphate is not currently available; however, extrapolation from related compounds suggests potential risks.

Case Studies

Several case studies have illustrated the health impacts associated with PFAS exposure:

- Case Study: Liver Toxicity in Rodents

- Case Study: Developmental Toxicity

Environmental Impact

PFAS compounds are persistent in the environment due to their strong carbon-fluorine bonds. They have been detected in various environmental matrices including water sources and biota across different geographical locations . Their bioaccumulation potential raises concerns regarding long-term exposure risks for both wildlife and humans.

Q & A

Q. What strategies mitigate analytical interference from fluorinated byproducts in ecotoxicity studies?

- Answer :

- Sample Cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX).

- Chromatographic Separation : Use UPLC with perfluorinated phenyl (PFP) columns to resolve co-eluting PFAS.

- Matrix Spike Testing : Validate recovery rates in complex matrices (e.g., fish homogenates) with isotopically labeled internal standards (e.g., ¹³C-PFOS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.